3,4-Difluorobenzoylacetonitrile

説明

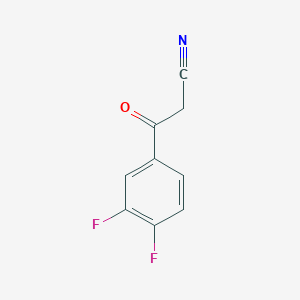

Structure

3D Structure

特性

IUPAC Name |

3-(3,4-difluorophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-2-1-6(5-8(7)11)9(13)3-4-12/h1-2,5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMUDJKIYVPYJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)CC#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374240 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71682-97-8 | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-Difluorobenzoylacetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Fluorinated Organic Compounds Research

The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This has led to the emergence of fluorinated organic compounds as a cornerstone of modern chemical research, with profound implications for materials science, agrochemicals, and particularly medicinal chemistry. The presence of fluorine can enhance metabolic stability, improve binding affinity to biological targets, and increase lipophilicity, all of which are highly desirable traits in drug design.

Within this broad and dynamic field, 3,4-Difluorobenzoylacetonitrile has carved out a significant niche. Its importance stems from the presence of the 3,4-difluorophenyl group, a common motif in many biologically active molecules. The difluoro substitution pattern is particularly noteworthy as it can influence the molecule's electronic properties and conformational preferences, which in turn can modulate its interactions with enzymes and receptors. The additional cyano and carbonyl groups provide versatile handles for a wide range of chemical transformations, making it a valuable building block for the synthesis of more complex fluorinated compounds.

Historical Perspective on Its Emergence in Chemical Synthesis

The development of synthetic routes to 3,4-Difluorobenzoylacetonitrile has been driven by the increasing demand for fluorinated building blocks in drug discovery programs. Early methods for its preparation often involved multi-step sequences, which could be cumbersome and inefficient. However, as the strategic importance of this compound became more apparent, more streamlined and efficient synthetic protocols were developed.

One notable method involves the reaction of 3,4-difluorophenacyl bromide with sodium cyanide. ambeed.com In this procedure, a solution of the bromide in ethanol (B145695) is treated with an aqueous solution of sodium cyanide, resulting in the formation of this compound. ambeed.com Another approach involves the reaction of this compound with triethyl orthoacetate in the presence of acetic anhydride. ambeed.com This method highlights the versatility of the compound in further synthetic transformations. ambeed.com The ongoing refinement of these synthetic routes reflects the compound's growing importance in the field of chemical synthesis.

Overview of Its Strategic Importance in Contemporary Organic Chemistry

Established Reaction Pathways for this compound Synthesis

Traditional methods for synthesizing β-ketonitriles, including this compound, have relied on classical organic reactions that are well-documented in chemical literature. These pathways typically involve condensation reactions or start from a pre-functionalized benzonitrile.

The most common classical route to β-ketonitriles is the Claisen condensation or related acylation reactions. wikipedia.orgbyjus.com This method involves the C-acylation of an acetonitrile (B52724) anion with an appropriate ester. beilstein-journals.org For the synthesis of this compound, this pathway utilizes an ester of 3,4-difluorobenzoic acid, such as ethyl 3,4-difluorobenzoate, which reacts with acetonitrile in the presence of a strong base. organic-chemistry.orgmasterorganicchemistry.com

The mechanism proceeds in several steps:

Enolate Formation : A strong base, such as sodium ethoxide, sodium amide, or potassium tert-butoxide, deprotonates acetonitrile to form a nucleophilic enolate anion. byjus.comorganic-chemistry.org The use of stronger bases like sodium amide or sodium hydride can often improve the reaction yield. organic-chemistry.org

Nucleophilic Acyl Substitution : The acetonitrile enolate attacks the electrophilic carbonyl carbon of the 3,4-difluorobenzoate ester.

Elimination : The alkoxy group (e.g., ethoxide) is eliminated, yielding the β-ketonitrile. wikipedia.org

Deprotonation : The newly formed this compound is more acidic than the starting acetonitrile, so it is immediately deprotonated by the base in the reaction mixture. This final, thermodynamically favorable deprotonation step drives the reaction to completion. wikipedia.orgmasterorganicchemistry.com An acidic workup is required in the final step to neutralize the enolate and isolate the product. wikipedia.org

A typical procedure involves dissolving the ester (e.g., ethyl 3,4-difluorobenzoate) in a suitable solvent like tetrahydrofuran (B95107) (THF), followed by the addition of a base (e.g., potassium tert-butoxide) and then acetonitrile. chemicalbook.com The reaction is often stirred at ambient temperature. chemicalbook.com

The synthesis of this compound via condensation is dependent on the availability of its precursors, primarily 3,4-difluorobenzonitrile (B1296988) or derivatives of 3,4-difluorobenzoic acid. The synthesis of 3,4-difluorobenzonitrile itself is a critical step and is often achieved through halogen-exchange (Halex) fluorination or cyanation reactions.

Halogen-Exchange Fluorination: This widely used industrial method involves the substitution of chlorine atoms with fluorine atoms on an aromatic ring. google.com In a key example, 3,4-difluorobenzonitrile is prepared from 3,4-dichlorobenzonitrile (B1293625) using spray-dried potassium fluoride (B91410) (KF). audreyli.com The reaction is typically performed in a high-boiling polar aprotic solvent, such as 1,3-dimethylimidazolidin-2-one (DMI) or sulfolane, and often requires a phase-transfer catalyst like tetraphenylphosphonium (B101447) bromide (Ph4PBr) to enhance the reactivity of the fluoride salt. audreyli.comgoogle.com The reaction proceeds stepwise, with the chlorine at position 4 being more reactive and replaced first, forming the 4-chloro-3-fluorobenzonitrile (B11633) intermediate before the second exchange occurs to yield the final product. audreyli.comguidechem.com

Table 1: Halogen-Exchange Fluorination of 3,4-Dichlorobenzonitrile

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield of 3,4-DFBN (%) | Reference |

| Ph4PBr | DMI | 225 | 4 | Not specified | audreyli.com |

| None (Pressure Reactor) | DMI | 290 | - | 64 | audreyli.com |

| Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt | Polar aprotic solvent | Lower temperature | Shorter time | ~90 | google.com |

This table presents selected data from literature and patents to illustrate reaction conditions.

Cyanation Procedures: An alternative route to 3,4-difluorobenzonitrile involves the introduction of a nitrile group onto a difluorinated benzene (B151609) ring. For instance, 1-bromo-3,4-difluorobenzene can be converted to 3,4-difluorobenzonitrile using a cyanide source, commonly cuprous cyanide (CuCN), in a polar solvent like dimethylformamide (DMF). google.comguidechem.com This reaction may also be facilitated by a phase-transfer catalyst. guidechem.com Once 3,4-difluorobenzonitrile is synthesized, it can be converted to an ester or other carboxylic acid derivative and then used in a condensation reaction as described previously.

Modern Catalytic Approaches in this compound Synthesis

To overcome the limitations of classical methods, such as harsh reaction conditions and the use of stoichiometric amounts of strong bases, modern catalytic approaches have been developed. These methods offer milder conditions, improved selectivity, and broader functional group tolerance.

Transition metals, particularly palladium, nickel, and copper, are powerful catalysts for forming the C-C bond required in this compound. acs.orgresearchgate.net

Palladium-Catalyzed Reactions : A notable method involves the palladium-catalyzed addition of organoboron reagents to dinitriles. organic-chemistry.org In a potential application for the target molecule, an arylboronic acid like 3,4-difluorophenylboronic acid could be coupled with a dinitrile under acidic conditions. A typical catalytic system includes a palladium source like Pd(acac)₂, a ligand, and an acid additive in a solvent mixture. organic-chemistry.org These reactions are valued for their high selectivity and functional group tolerance under relatively mild conditions. organic-chemistry.org

Nickel-Catalyzed Carbonylative Coupling : Nickel catalysts can be used for the carbonylative coupling of α-bromonitriles with organozinc reagents. researchgate.net This provides a pathway to β-ketonitriles, though it requires a different set of starting materials than classical condensation. researchgate.net

Copper-Catalyzed Reactions : Copper catalysis is often employed in oxidative coupling reactions. acs.org While many transition metal-catalyzed reactions have been developed for fluoroalkylation, copper-based systems are among the most reliable tools for creating fluorinated molecules. nih.gov

These catalytic methods represent a significant advancement, allowing for the construction of complex molecules like this compound with greater efficiency.

Organocatalysis offers a metal-free alternative for synthesis, avoiding the cost and potential toxicity associated with transition metals. rsc.org N-Heterocyclic Carbenes (NHCs) have emerged as highly effective catalysts for the synthesis of β-ketonitriles. acs.orgorganic-chemistry.org

An innovative NHC-catalyzed radical coupling reaction has been developed between aldehydes and azobis(isobutyronitrile) (AIBN). acs.orgacs.org In this protocol, an NHC catalyst, generated from an NHC precursor and a base (e.g., Cs₂CO₃), facilitates the coupling. organic-chemistry.org For the synthesis of this compound, 3,4-difluorobenzaldehyde (B20872) would serve as the aldehyde component. The reaction features broad substrate scope, excellent functional group tolerance, and high efficiency under mild, metal-free conditions. acs.orgorganic-chemistry.org

Table 2: Example of NHC-Catalyzed Synthesis of β-Ketonitriles

| Aldehyde Substrate | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aromatic Aldehydes | NHC Precursor / AIBN | Cs₂CO₃ | Toluene | 80 | up to >99 | organic-chemistry.org |

| Heteroaryl Aldehydes | NHC Precursor / AIBN | Cs₂CO₃ | Toluene | 80 | Good to Excellent | organic-chemistry.org |

| Aliphatic Aldehydes | NHC Precursor / AIBN | Cs₂CO₃ | Toluene | 80 | Good to Excellent | organic-chemistry.org |

This table illustrates the general applicability and high yields of the NHC-catalyzed method.

Green Chemistry Principles Applied to this compound Production

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The synthesis of this compound can be made more sustainable by applying these principles.

Less Hazardous Chemical Syntheses : This principle encourages using and generating substances that possess little or no toxicity. youtube.com Modern organocatalytic methods that avoid heavy metals are a prime example. organic-chemistry.org Furthermore, developing safer procedures for halogen-exchange reactions, such as using lower temperatures and recyclable catalysts, reduces hazards associated with high-temperature, high-pressure processes. google.comyoutube.com

Safer Solvents and Auxiliaries : Many classical syntheses use hazardous solvents. Research has focused on replacing these with greener alternatives. For instance, in the acylation of nitriles, the sustainably produced solvent 2-methyltetrahydrofuran (B130290) (2-MeTHF) has been shown to be an effective replacement for THF, sometimes leading to significantly higher yields. beilstein-journals.org

Catalysis : The use of catalytic reagents is superior to stoichiometric reagents. Both the transition metal-catalyzed and organocatalytic routes described above adhere to this principle, reducing waste by enabling the use of small amounts of catalysts to generate large quantities of product. organic-chemistry.orgorganic-chemistry.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure minimizes energy consumption. youtube.com The development of catalytic systems that operate under mild conditions, such as the NHC-catalyzed synthesis at 80°C instead of the much higher temperatures required for some classical methods, contributes to energy efficiency. audreyli.comorganic-chemistry.org

Atom Economy : Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Condensation and coupling reactions that form C-C bonds directly are often more atom-economical than multi-step routes involving protection and deprotection steps.

By integrating these principles, the production of this compound can become more environmentally friendly, safer, and more cost-effective.

Solvent-Free Reaction Conditions

The move towards solvent-free reaction conditions represents a significant advancement in the green synthesis of this compound. Traditional synthesis routes often rely on volatile organic solvents, which contribute to environmental pollution and pose safety risks. By eliminating solvents, these newer methods offer a cleaner and safer alternative.

Research has demonstrated the feasibility of conducting fluorination reactions, a critical step in the synthesis of fluorinated compounds, without the use of solvents. researchgate.net For instance, the reaction of certain precursors with N-fluorobenzenesulfonimide (NFSI) to produce trifluorinated products has been shown to be most effective when performed under neat conditions, meaning without any solvent. researchgate.net This approach not only simplifies the reaction setup and workup procedures but also avoids the costs associated with solvent purchase, recovery, and disposal. The direct interaction between reactants in a solvent-free environment can, in some cases, lead to higher reaction rates and improved yields.

Table 1: Comparison of Solvent-Based vs. Solvent-Free Reaction Conditions

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Environmental Impact | Higher (VOC emissions, solvent waste) | Lower (minimal to no VOCs) |

| Safety | Increased risk (flammability, toxicity) | Reduced risk |

| Process Complexity | Higher (solvent handling, recovery) | Lower (simplified setup) |

| Cost | Higher (solvent purchase and disposal) | Lower (no solvent costs) |

| Potential for Purity | May require extensive purification | Can lead to purer products directly |

Atom Economy Maximization in Synthetic Routes

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comrsc.org The goal is to design synthetic pathways where the maximum number of atoms from the starting materials are incorporated into the final product, thereby minimizing the generation of waste. jocpr.comprimescholars.com

In the context of this compound synthesis, maximizing atom economy involves the careful selection of reactions that are inherently efficient. Addition reactions, for example, are considered highly atom-economical as they involve the combination of two or more molecules to form a single, larger molecule with no byproducts. rsc.org Catalytic reactions also play a crucial role in enhancing atom economy by enabling reactions to proceed with high selectivity and minimal waste. numberanalytics.com

The calculation for percent atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 rsc.org

By prioritizing reactions with high atom economy, chemists can design more sustainable and cost-effective routes to this compound. This approach not only reduces the environmental burden of chemical synthesis but also aligns with the economic goals of the chemical industry. numberanalytics.com

Renewable Feedstock Utilization Considerations

The exploration of renewable feedstocks is a critical aspect of sustainable chemical manufacturing. Traditional chemical synthesis relies heavily on petrochemical-based starting materials, which are finite resources. The shift towards renewable resources, such as biomass, agricultural waste, and algae, offers a more sustainable long-term alternative. researchgate.net

While the direct synthesis of this compound from renewable feedstocks is not yet a widely established industrial process, research into the conversion of biomass into valuable chemical intermediates is a rapidly growing field. researchgate.net Lignocellulosic biomass, for instance, can be broken down into platform molecules that can then be further transformed into a variety of chemicals. researchgate.net

Waste Minimization and Byproduct Management

A key focus of modern synthetic chemistry is the minimization of waste and the effective management of byproducts. nih.gov This is intrinsically linked to the principle of atom economy, as reactions with high atom economy inherently produce less waste. nih.gov

In the synthesis of this compound, waste can be generated from several sources, including unreacted starting materials, unwanted side products, and spent catalysts and solvents. A systematic approach to waste minimization involves a hierarchical strategy that prioritizes prevention over treatment. nih.gov This can be quantified using a "pollution index," which measures the mass of waste produced per unit mass of product. osti.gov

Effective byproduct management strategies include:

Catalyst Recovery: The use of heterogeneous catalysts or the implementation of effective catalyst recovery techniques can prevent the loss of valuable and often hazardous materials.

Process Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time can significantly improve selectivity towards the desired product and reduce the formation of byproducts.

Benign Byproducts: When the formation of byproducts is unavoidable, designing reactions that produce non-toxic and environmentally benign substances is a key consideration.

By implementing these strategies, the environmental impact of this compound production can be significantly reduced, leading to a more sustainable and responsible manufacturing process.

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for this compound, particularly in common transformations such as the synthesis of heterocyclic compounds, is largely inferred from studies on analogous β-ketonitriles.

Identification and Characterization of Reaction Intermediates

The direct identification and characterization of reaction intermediates for transformations of this compound are not specifically described in the available literature. However, based on the established mechanisms for reactions of β-ketonitriles, several intermediates can be proposed. For instance, in the Knorr pyrazole (B372694) synthesis, the reaction between a 1,3-dicarbonyl compound (or its equivalent, like a β-ketonitrile) and hydrazine (B178648) is expected to proceed through imine and enamine intermediates before the final aromatic pyrazole is formed. youtube.com

For the reaction of this compound with hydrazine, the following intermediates are plausible:

Hydrazone: Formed by the initial condensation of hydrazine with the ketone carbonyl group.

Enamine: Arising from the tautomerization of the initial adduct or subsequent intermediates.

Non-aromatic cyclized intermediate: Formed during the intramolecular cyclization step prior to the final dehydration and aromatization.

Spectroscopic characterization (e.g., NMR, IR) of the reaction mixture over time would be necessary to confirm the presence and structure of these transient species for this specific reaction.

Role of Substituent Effects on Reaction Pathways

The two fluorine atoms on the phenyl ring of this compound are expected to influence its reactivity through both inductive and resonance effects. Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). It also possesses lone pairs of electrons that can be donated through resonance (+R), although this effect is generally weaker for fluorine compared to other halogens. researchgate.net

These electronic effects can impact the reactivity of both the benzoyl and acetonitrile moieties. The electron-withdrawing nature of the fluorine atoms would make the carbonyl carbon more electrophilic and could also influence the acidity of the α-hydrogens of the acetonitrile group. In the context of electrophilic aromatic substitution, halogen substituents are typically deactivating yet ortho, para-directing. siue.eduuci.edu

Nucleophilic and Electrophilic Reactivity Profiles

The structure of this compound features multiple reactive sites, allowing for both nucleophilic and electrophilic transformations.

Carbanion Chemistry of the Acetonitrile Moiety

The methylene (B1212753) group (CH₂) flanked by the carbonyl and cyano groups is acidic. Deprotonation by a suitable base leads to the formation of a resonance-stabilized carbanion (an enolate). The negative charge is delocalized over the α-carbon, the carbonyl oxygen, and the nitrile nitrogen. siue.edu

The formation of this carbanion is a key step in many reactions of β-ketonitriles, such as alkylations and condensations. The stability of this carbanion is enhanced by the electron-withdrawing nature of both the adjacent carbonyl and cyano groups. The additional inductive effect of the difluorophenyl ring would further stabilize the carbanion.

This carbanion can act as a nucleophile, attacking a variety of electrophiles. For example, it is a key intermediate in the synthesis of various heterocyclic systems.

Electrophilic Aromatic Substitution on the Difluorophenyl Ring

The difluorophenyl ring of this compound can potentially undergo electrophilic aromatic substitution. The benzoylacetonitrile (B15868) substituent as a whole is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack. masterorganicchemistry.com Such deactivating groups generally direct incoming electrophiles to the meta position relative to their point of attachment. siue.eduuci.edu

The two fluorine atoms are also deactivating but are ortho, para-directing. siue.eduuci.edu Therefore, predicting the regiochemical outcome of an electrophilic substitution on this compound is complex, as it would depend on the interplay of the directing effects of the three substituents. No specific examples of electrophilic aromatic substitution reactions performed on this compound are documented in the surveyed literature.

The potential sites for electrophilic attack are indicated below, with the expected directing effects of the substituents noted.

| Position | Substituent Directing Effect |

| 2 | meta to the benzoylacetonitrile, ortho to the 3-fluoro |

| 5 | ortho to the 4-fluoro, meta to the 3-fluoro |

| 6 | ortho to the benzoylacetonitrile, meta to the 4-fluoro |

This table provides a qualitative prediction based on general principles of electrophilic aromatic substitution.

Radical Reactions and Pathways

The reactivity of this compound extends to the realm of radical chemistry, where it can participate in reactions involving single-electron transfer processes. These reactions open up avenues for novel molecular functionalization.

Formation of Radical Intermediates

Radical reactions are initiated by the formation of highly reactive species with unpaired electrons. youtube.com In the context of this compound, radical intermediates can be generated through various mechanisms. One common method involves the use of a radical initiator, which upon decomposition, typically induced by heat or light, generates radicals that can then react with the substrate. youtube.comyoutube.com For instance, a radical initiator can abstract a hydrogen atom from a suitable position on the this compound molecule, leading to the formation of a carbon-centered radical.

The stability of the resulting radical intermediate is a crucial factor in determining the feasibility and outcome of the reaction. The presence of the difluorobenzoyl and cyano groups can influence the stability of the radical through resonance and inductive effects. Once formed, these radical intermediates are not static; they are key participants in propagation steps, where a radical reacts with a non-radical molecule to form a new bond and another radical, thus continuing the chain reaction. youtube.comkhanacademy.org The process continues until termination steps occur, where two radicals combine to form a non-radical product, effectively ending the chain reaction. khanacademy.org

Applications in Radical Functionalization

The generation of radical intermediates from this compound paves the way for a variety of functionalization reactions. These reactions are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds.

One significant application is in radical cyclization reactions. Intramolecular radical cyclization can be employed to construct cyclic structures, which are prevalent in many biologically active molecules. For example, a radical generated on a side chain attached to the this compound core could attack an unsaturated bond within the same molecule to form a new ring.

Furthermore, intermolecular radical additions represent another key application. The radical derived from this compound can add across the double or triple bond of another molecule, leading to the formation of a more complex product. These types of reactions are valuable for building molecular complexity in a controlled manner. A plausible mechanism for a radical-radical coupling involving a related dihydroquinoxalin-2-one and a difluoromethyl sulfonium (B1226848) salt has been proposed, illustrating the potential for such transformations.

Catalytic Reactions Involving this compound as a Substrate

This compound serves as a versatile substrate in a range of catalytic reactions, enabling the synthesis of complex molecular architectures. These transformations are often facilitated by transition metal catalysts, which can activate the substrate and promote bond formation with high efficiency and selectivity.

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision. youtube.com In this context, this compound can act as a coupling partner, typically by leveraging the reactivity of its aromatic ring.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are particularly prominent. youtube.com In a typical Suzuki-Miyaura reaction, an organoboron compound couples with an organic halide or triflate in the presence of a palladium catalyst and a base. youtube.comnih.gov While this compound itself is not a halide, derivatives where a halogen atom is introduced onto the aromatic ring can readily participate in these reactions. The catalytic cycle generally involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comyoutube.com The use of specific ligands can be crucial for the success of these reactions. youtube.com Iron-catalyzed cross-coupling reactions have also emerged as a more environmentally friendly alternative. capes.gov.br

Table 1: Examples of Cross-Coupling Reactions

| Coupling Partners | Catalyst | Product Type |

| Aryl Halide & Organoboron Reagent | Palladium Complex | Biaryl Compound |

| Aryl Halide & Organotin Reagent | Palladium Complex | Stille Coupling Product |

| Aryl Halide & Organozinc Reagent | Palladium or Nickel Complex | Negishi Coupling Product |

Cycloaddition Reactions

Cycloaddition reactions are powerful for constructing cyclic molecules in a single step. libretexts.org this compound, with its inherent functional groups, can participate in various cycloaddition pathways.

The Diels-Alder reaction, a [4+2] cycloaddition, is a classic example where a conjugated diene reacts with a dienophile to form a six-membered ring. libretexts.org While the benzoylacetonitrile core itself is not a typical diene or dienophile, derivatives can be designed to participate in such reactions. For instance, the nitrile group could be part of a dienophile, or the aromatic ring could be modified to act as a diene under specific conditions. These reactions can be promoted thermally or by using Lewis acid catalysts. uc.pt

Another important class is the 1,3-dipolar cycloaddition, which involves a 1,3-dipole reacting with a dipolarophile to form a five-membered heterocyclic ring. youtube.com The nitrile group of this compound can potentially act as a dipolarophile. For example, the reaction of nitrilimines with trifluoroacetonitrile (B1584977) has been studied, leading to the formation of 1,2,4-triazoles, suggesting that similar reactivity could be expected for this compound. nih.gov

Table 2: Types of Cycloaddition Reactions

| Reaction Type | Reactants | Product Ring Size |

| [4+2] Diels-Alder | Diene + Dienophile | 6-membered |

| [3+2] Dipolar Cycloaddition | 1,3-Dipole + Dipolarophile | 5-membered |

Functionalization Reactions

Beyond cross-coupling and cycloaddition reactions, this compound can undergo various other catalytic functionalization reactions to introduce new chemical moieties.

These reactions often target specific positions on the molecule, such as the aromatic ring or the active methylene group. For example, catalytic C-H activation/functionalization is a rapidly developing field that allows for the direct conversion of carbon-hydrogen bonds into new functional groups, avoiding the need for pre-functionalized substrates. Palladium-catalyzed reactions have been developed for the intermolecular radical cascade cyclization of N-arylacrylamides with unactivated alkyl bromides. nih.gov

Catalytic hydrogenation of the nitrile group can lead to the formation of primary amines, which are valuable building blocks for further synthetic transformations. Alternatively, the carbonyl group can be selectively reduced to a hydroxyl group. The choice of catalyst and reaction conditions is critical to achieving the desired selectivity.

Design, Synthesis, and Chemical Exploration of 3,4 Difluorobenzoylacetonitrile Derivatives and Analogues

Structural Modification Strategies

The inherent reactivity of 3,4-Difluorobenzoylacetonitrile offers multiple avenues for structural modification. These strategies are designed to systematically alter the molecule's properties by targeting its key functional groups.

Derivatization at the Acetonitrile (B52724) Group

The active methylene (B1212753) group, situated between the carbonyl and cyano functionalities, is a prime site for chemical modification. The acidity of the α-hydrogens makes this position susceptible to a variety of reactions. Base-mediated alkylation, for instance, allows for the introduction of a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

Furthermore, the ketone and nitrile groups themselves can participate in various chemical transformations. The carbonyl group can undergo reduction to the corresponding alcohol, which can be further derivatized. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions to form heterocyclic systems.

A key transformation of the β-ketonitrile moiety is its use in the synthesis of various heterocyclic compounds. For example, condensation reactions with hydrazine (B178648) derivatives lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles. Similarly, reaction with amidines or ureas can be employed to construct pyrimidine (B1678525) rings. These transformations are powerful tools for introducing new ring systems and functionalities.

Aromatic Ring Functionalization

The 3,4-difluorophenyl ring presents opportunities for further functionalization, primarily through electrophilic aromatic substitution reactions. The fluorine atoms are deactivating groups, which generally direct incoming electrophiles to the positions ortho and para to themselves. However, the existing substitution pattern and the electronic nature of the benzoylacetonitrile (B15868) substituent will influence the regioselectivity of these reactions.

| Reaction Type | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | Nitrated this compound derivatives |

| Halogenation | X₂, FeX₃ (X=Cl, Br) | Halogenated this compound derivatives |

| Sulfonation | SO₃, H₂SO₄ | Sulfonated this compound derivatives |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Alkylated this compound derivatives |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Acylated this compound derivatives |

This table outlines potential functionalization reactions on the aromatic ring and is based on general principles of electrophilic aromatic substitution.

Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties.

For this compound, both the nitrile and the benzoyl moieties can be targeted for bioisosteric replacement.

Nitrile Group Bioisosteres: The nitrile group can be replaced by a variety of other functional groups. For instance, a tetrazole ring is a common non-classical bioisostere for a carboxylic acid, which can be obtained from the nitrile via hydrolysis. Other potential bioisosteres for the nitrile group include oxadiazoles, thiadiazoles, and amides. These replacements can alter the hydrogen bonding capacity, polarity, and metabolic stability of the resulting molecule.

Benzoyl Group Bioisosteres: The benzoyl group can also be replaced with various bioisosteric equivalents. For example, different heterocyclic rings can mimic the steric and electronic features of the phenyl ring. Replacing the 3,4-difluorophenyl group with other substituted aromatic or heteroaromatic rings can influence the molecule's conformation and interactions with biological targets.

| Original Group | Potential Bioisostere(s) |

| Nitrile (-CN) | Tetrazole, Oxadiazole, Thiadiazole, Amide (-CONH₂) |

| 3,4-Difluorophenyl | Other substituted phenyl rings, Pyridyl, Thienyl, Furyl |

This table provides examples of potential bioisosteric replacements for the key functional groups in this compound.

Diversification of Reaction Pathways for Derivative Synthesis

Beyond direct structural modifications, the diversification of reaction pathways allows for the creation of more complex and unique derivatives of this compound.

Heteroatom Incorporation

A key strategy for diversifying the chemical space around the this compound scaffold is the incorporation of heteroatoms through the formation of heterocyclic rings. As mentioned previously, the β-ketonitrile functionality is an excellent precursor for this purpose.

Pyrazoles: Reaction with various substituted hydrazines can lead to a library of pyrazole (B372694) derivatives. The substitution pattern on the resulting pyrazole ring can be controlled by the choice of the hydrazine reactant. utsa.eduyoutube.comrsc.org

Pyrimidines: Condensation with compounds like urea (B33335), thiourea (B124793), or guanidine (B92328) can yield pyrimidine derivatives. These reactions often proceed through the formation of an intermediate that undergoes cyclization. wikipedia.org

Isoxazoles: The reaction with hydroxylamine hydrochloride is a common method for the synthesis of isoxazoles from β-dicarbonyl compounds. This provides a route to isoxazole (B147169) derivatives bearing the 3,4-difluorophenyl moiety.

These heterocyclic derivatives often exhibit distinct chemical and physical properties compared to the parent compound, including altered solubility, polarity, and potential for intermolecular interactions.

| Heterocycle | Reagent(s) |

| Pyrazole | Hydrazine or substituted hydrazines |

| Pyrimidine | Urea, Thiourea, Guanidine |

| Isoxazole | Hydroxylamine |

This table summarizes common reagents used to synthesize key heterocyclic derivatives from β-ketonitrile precursors.

Introduction of Stereochemical Elements

The introduction of chirality into molecules is of paramount importance, particularly in the context of medicinal chemistry, as stereoisomers can exhibit significantly different biological activities. For this compound, stereochemical elements can be introduced through several strategies.

One approach involves the asymmetric reduction of the ketone to a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. The resulting chiral alcohol can then serve as a handle for further stereospecific transformations.

Another strategy focuses on the α-carbon of the acetonitrile group. Enantioselective alkylation of the enolate generated from this compound, using a chiral phase-transfer catalyst or a chiral base, can lead to the formation of a stereocenter at this position.

Furthermore, the synthesis of chiral heterocyclic derivatives is an active area of research. For example, the use of chiral catalysts in the reaction of β-ketonitriles with hydrazines or other reagents can lead to the enantioselective formation of pyrazoles or other heterocycles. utsa.edu Chiral derivatizing agents, such as Mosher's acid, can be used to determine the enantiomeric excess of chiral products.

Synthetic Challenges and Methodological Innovations in Derivative Synthesis

The synthesis of derivatives and analogues of this compound presents a unique set of challenges and opportunities for methodological innovation. The presence of the difluorinated benzene (B151609) ring, coupled with the reactive keto-nitrile moiety, necessitates careful consideration of reaction conditions to achieve desired regioselectivity and high yields. Researchers have explored various strategies to overcome these hurdles, leading to the development of novel synthetic protocols.

A primary challenge in the derivatization of this compound lies in controlling the reactivity of the active methylene group and the carbonyl group. This is particularly evident in cyclization reactions aimed at producing heterocyclic scaffolds such as pyrazoles, pyrimidines, and isoxazoles. Traditional methods often require harsh conditions, which can lead to side reactions and decomposition of the starting material or product.

Methodological innovations have largely focused on the use of milder reagents, efficient catalytic systems, and advanced techniques like microwave-assisted synthesis to enhance reaction rates and selectivity. sphinxsai.comorganic-chemistry.org Multicomponent reactions (MCRs) have also emerged as a powerful tool, allowing for the construction of complex molecular architectures in a single step with high atom economy. researchgate.net

The following subsections detail specific challenges and innovations in the synthesis of key classes of this compound derivatives.

Synthesis of Pyrazole Derivatives

The synthesis of pyrazole derivatives from this compound typically involves a cyclocondensation reaction with a hydrazine derivative. chim.itresearchgate.netnih.gov A significant challenge in this transformation is controlling the regioselectivity when using substituted hydrazines, which can potentially lead to the formation of two isomeric products. mdpi.com

Innovations in this area have focused on the use of catalysts to direct the cyclization and the implementation of milder reaction conditions to prevent side reactions. For instance, the use of acid or base catalysts can influence the initial nucleophilic attack and subsequent cyclization pathway. nih.gov Furthermore, microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields compared to conventional heating methods. sphinxsai.comclockss.org

Table 1: Synthesis of Pyrazole Derivatives

| Entry | Hydrazine Derivative | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Hydrazine hydrate (B1144303) | Ethanol (B145695) | Reflux, 4h | 85 | chim.it |

| 2 | Phenylhydrazine | Acetic Acid/Ethanol | Reflux, 6h | 78 | mdpi.com |

| 3 | 4-Methylphenylhydrazine | Microwave (300W) | 10 min | 92 | sphinxsai.com |

| 4 | 2,4-Dinitrophenylhydrazine | p-Toluenesulfonic acid/Toluene | Reflux, 8h | 75 | nih.gov |

Synthesis of Pyrimidine Derivatives

To address this, researchers have explored various catalytic systems to promote the desired reaction pathway. Lewis acids and organocatalysts have been successfully employed to activate the carbonyl and imine intermediates, facilitating the cyclization step. mdpi.com The use of solvent-free reaction conditions or green solvents like water has also been an area of innovation, making these syntheses more environmentally benign. nih.gov

Table 2: Synthesis of Pyrimidine Derivatives

| Entry | Aldehyde | Urea/Thiourea | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Benzaldehyde | Urea | HCl/Ethanol | Reflux, 12h | 65 | mdpi.com |

| 2 | 4-Chlorobenzaldehyde | Thiourea | Yb(OTf)3/DCM | Room Temp, 24h | 72 | researchgate.net |

| 3 | 4-Methoxybenzaldehyde | Urea | Microwave (400W), Solvent-free | 15 min | 88 | sphinxsai.comclockss.org |

| 4 | Furan-2-carbaldehyde | Thiourea | L-Proline/Water | 60°C, 8h | 81 | nih.gov |

Synthesis of Isoxazole Derivatives

The synthesis of isoxazole derivatives from this compound typically involves a cyclocondensation reaction with hydroxylamine. nih.gov A significant challenge in this synthesis is controlling the regioselectivity, as the reaction can potentially yield two different isoxazole isomers depending on which nitrogen of the hydroxylamine attacks the carbonyl carbon and which attacks the beta-carbon of the enone system formed after condensation. mdpi.comnih.gov

Methodological innovations have focused on controlling the pH of the reaction medium and using specific catalysts to favor the formation of one regioisomer over the other. nih.gov For example, the reaction can be directed towards the 3-substituted or 5-substituted isoxazole by careful selection of acidic or basic conditions. Additionally, the development of one-pot procedures that generate the nitrile oxide in situ for a [3+2] cycloaddition with an appropriate dipolarophile represents a modern and efficient approach. mdpi.comnih.gov

Table 3: Synthesis of Isoxazole Derivatives

| Entry | Reagent | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |

| 1 | Hydroxylamine hydrochloride | Sodium acetate/Ethanol | Reflux, 5h | 79 | nih.gov |

| 2 | Hydroxylamine hydrochloride | Pyridine/Ethanol | Reflux, 5h | 75 (Isomer mixture) | mdpi.com |

| 3 | N-Chlorosuccinimide, Phenylacetylene | DIPEA/Water-Methanol | Room Temp, 2h | 85 | nih.gov |

| 4 | Hydroxylamine-O-sulfonic acid | Sodium bicarbonate/Water | 50°C, 6h | 82 | nih.gov |

Advanced Applications of 3,4 Difluorobenzoylacetonitrile in Organic Synthesis

Utilization as a Versatile Synthon in Complex Molecule Construction

The utility of this compound as a synthon is evident in its application in multi-step syntheses. For instance, the benzoylacetonitrile (B15868) moiety can be conceptually disconnected into an electrophilic acyl synthon and a nucleophilic cyanomethyl synthon. This allows chemists to devise synthetic routes that form these key carbon-carbon bonds through well-established reactions. The presence of the difluoro substituents can also impart unique electronic properties and potential biological activities to the final complex molecules.

Role in Heterocyclic Compound Synthesis

The reactivity of 3,4-difluorobenzoylacetonitrile makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds, which are core structures in many pharmaceuticals and other functional materials. nih.govresearchgate.net

Pyrimidine (B1678525) Derivatives Synthesis

This compound is a key starting material for the synthesis of various pyrimidine derivatives. nih.govmit.edu Pyrimidines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. nih.govmdpi.com The synthesis often involves the condensation of the active methylene (B1212753) group of this compound with a suitable amidine or a related dinucleophilic species.

For example, reaction with guanidine (B92328) can lead to the formation of 2-amino-4-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile. This reaction proceeds through an initial condensation followed by an intramolecular cyclization. The resulting pyrimidine derivative can then be further functionalized to generate a library of compounds for biological screening.

Table 1: Synthesis of Pyrimidine Derivatives from this compound

| Reagent | Resulting Pyrimidine Derivative |

| Guanidine | 2-amino-4-(3,4-difluorophenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile |

| Urea (B33335) | 4-(3,4-difluorophenyl)-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile |

| Thiourea (B124793) | 4-(3,4-difluorophenyl)-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carbonitrile |

Pyrrole (B145914) and Furan (B31954) System Formation

While direct synthesis of pyrrole and furan rings from this compound is less common, it can serve as a precursor to 1,4-dicarbonyl compounds, which are key intermediates in the Paal-Knorr synthesis of these heterocycles. wikipedia.orgpharmaguideline.comcitycollegekolkata.orgyoutube.com This transformation would typically involve the reaction of the active methylene group with an α-haloketone, followed by further manipulation of the functional groups to generate the required 1,4-dicarbonyl skeleton.

Once the 1,4-dicarbonyl intermediate is formed, it can be cyclized under acidic conditions to yield a furan derivative or reacted with a primary amine or ammonia (B1221849) to produce a pyrrole derivative. wikipedia.orgresearchgate.net The specific substitution pattern on the resulting furan or pyrrole ring would depend on the structure of the α-haloketone used in the initial step.

Other Nitrogen and Oxygen Heterocycles

The versatile reactivity of this compound allows for its use in the synthesis of other nitrogen and oxygen-containing heterocycles. nih.govpitt.edu For instance, it can react with hydroxylamine (B1172632) to form isoxazole (B147169) derivatives. The reaction likely proceeds through the formation of an oxime at the carbonyl group, followed by intramolecular cyclization involving the nitrile group.

Similarly, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazole (B372694) derivatives. The initial condensation would occur at the carbonyl group, followed by cyclization to form the pyrazole ring. The specific reaction conditions and the nature of the substituent on the hydrazine would determine the final structure of the pyrazole product.

Carbon-Carbon and Carbon-Heteroatom Bond Formation Reactions

This compound is a valuable substrate in reactions that form new carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in organic synthesis. nih.govalevelchemistry.co.ukillinois.eduresearchgate.netlibretexts.orglibretexts.org

Knoevenagel Condensations and Related Reactions

The active methylene group in this compound makes it an excellent substrate for Knoevenagel condensations. sigmaaldrich.comorganic-chemistry.orgwikipedia.orgyoutube.comyoutube.com This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base. The product is an α,β-unsaturated compound. wikipedia.org

In a typical Knoevenagel condensation, this compound is reacted with an aromatic or aliphatic aldehyde in the presence of a base like piperidine (B6355638) or pyridine. The reaction results in the formation of a new carbon-carbon double bond. The electron-withdrawing groups on the this compound activate the methylene group, facilitating its deprotonation and subsequent nucleophilic attack on the carbonyl carbon of the aldehyde.

Table 2: Examples of Knoevenagel Condensation Products with this compound

| Aldehyde | Product |

| Benzaldehyde | 2-(3,4-Difluorobenzoyl)-3-phenylacrylonitrile |

| 4-Methoxybenzaldehyde | 2-(3,4-Difluorobenzoyl)-3-(4-methoxyphenyl)acrylonitrile |

| Formaldehyde | 2-(3,4-Difluorobenzoyl)acrylonitrile |

These condensation products, with their extended conjugation and multiple functional groups, can serve as versatile intermediates for further synthetic transformations, including Michael additions and cycloaddition reactions.

Michael Additions

The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org It involves the addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.org The active methylene group in this compound, positioned between the electron-withdrawing benzoyl and cyano groups, is highly acidic and can be readily deprotonated by a base to form a stabilized carbanion. This carbanion is an excellent Michael donor.

The general mechanism proceeds in three main steps:

Deprotonation: A base removes a proton from the α-carbon of this compound to form a resonance-stabilized enolate.

Nucleophilic Attack: The resulting enolate attacks the β-carbon of an α,β-unsaturated compound (the Michael acceptor) in a 1,4-conjugate addition. libretexts.org

Protonation: The resulting enolate intermediate is protonated to yield the final Michael adduct. libretexts.org

A common class of Michael acceptors used in these reactions are chalcones (1,3-diaryl-2-propen-1-ones). researchgate.net The reaction of a β-ketonitrile like this compound with a chalcone (B49325) derivative would proceed as outlined above, yielding a highly functionalized γ-diketone derivative. These products are versatile intermediates for the synthesis of various heterocyclic systems. The reaction's success often depends on the choice of base and reaction conditions, which can influence yield and stereoselectivity. researchgate.net While specific studies detailing this compound as the donor are not prevalent, the reactivity of analogous active methylene compounds is well-documented. researchgate.netchemrevlett.com

Table 1: Michael Addition of Active Methylene Compounds to Chalcones This table represents a general model for the reaction of this compound.

| Michael Donor | Michael Acceptor | Base/Catalyst | Product Type |

|---|---|---|---|

| Active Methylene Compound (e.g., this compound) | Chalcone (1,3-Diaryl-2-propen-1-one) | Basic catalyst (e.g., NaOEt, K₂CO₃) | Substituted γ-Diketone |

| Malononitrile | 1,3-Diphenylpropenone | NaOR/EtOH | 2-Amino-4,6-diphenyl-nicotinonitrile |

| Nitromethane | Substituted Chalcones | Various | 1,3-Diaryl-4-nitro-1-butanone |

Catalytic Coupling Reactions with the Acetonitrile (B52724) Moiety

While the nitrile group itself is not typically involved in direct catalytic cross-coupling, the adjacent active methylene group of β-ketonitriles is a versatile handle for such transformations. Palladium-catalyzed coupling reactions, in particular, offer a powerful method for constructing new carbon-carbon bonds at this position.

Recent research has demonstrated the utility of β-ketonitriles in tandem reactions catalyzed by palladium. For instance, a palladium-catalyzed tandem reaction of β-ketonitriles with arylboronic acids and dimethyl sulfoxide (B87167) (DMSO) has been developed. acs.org This process allows for the synthesis of polysubstituted pyridines. Although this specific study does not use this compound, the methodology is applicable to a broad range of β-ketonitriles.

The proposed mechanism for such a reaction involves several key steps:

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition with an aryl halide (if present) or activates the C-H bond of the active methylene group.

Transmetalation: In Suzuki-type couplings, the organoboron reagent (e.g., arylboronic acid) transmetalates the aryl group to the palladium center.

Reductive Elimination: The coupled product is formed through reductive elimination, regenerating the palladium(0) catalyst.

The water-mediated preactivation of Pd(OAc)₂ with specialized biaryldialkylphosphine ligands has been shown to generate highly active Pd(0) catalysts for C-N and C-C cross-coupling reactions, which could be applicable here. organic-chemistry.org These advanced catalytic methods enable the direct arylation or alkylation of the α-carbon of this compound, providing a direct route to more complex and sterically hindered structures.

Table 2: Catalytic Coupling Reactions Involving β-Ketonitriles

| β-Ketonitrile Substrate | Coupling Partner | Catalyst System | Product Type | Research Finding |

|---|---|---|---|---|

| General β-Ketonitrile | Arylboronic Acid / DMSO | Palladium Catalyst | Polysubstituted Pyridine | Enables multi-component synthesis of complex heterocycles. acs.org |

| General Dinitriles | Organoboron Reagents | Palladium Catalyst | β-Ketonitrile | Provides a selective synthesis of β-ketonitriles via carbopalladation. acs.org |

| Aldehydes | Azobis(isobutyronitrile) | N-Heterocyclic Carbene (NHC) | β-Ketonitrile | A metal-free, radical coupling approach to form β-ketonitriles. organic-chemistry.orgacs.org |

Applications in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. researchgate.netnih.gov this compound, with its 1,3-dicarbonyl-like structure, is an ideal substrate for a variety of MCRs, leading to the rapid assembly of complex heterocyclic scaffolds.

A prominent example is the synthesis of substituted pyrimidines and their fused derivatives. Pyrazolo[3,4-d]pyrimidines, for instance, are synthesized from ortho-aminonitrile precursors, which can be derived from β-ketonitriles. nih.govresearchgate.net Another important MCR is the Biginelli reaction, which traditionally combines an aldehyde, a β-dicarbonyl compound, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). nih.gov this compound can serve as the β-dicarbonyl component in Biginelli-like reactions, yielding DHPMs with a difluorophenyl substituent, a motif of interest in medicinal chemistry.

Furthermore, the reaction of 6-amino-2-(methylthio)pyrimidin-4(3H)-one, various aldehydes, and a 1,3-dicarbonyl compound (like 1,3-indanedione, which is structurally analogous to the enol form of β-ketonitriles) can produce indenopyrido[2,3-d]pyrimidine derivatives. This three-component reaction proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization. The use of this compound in this type of reaction would lead to novel pyrido[2,3-d]pyrimidine (B1209978) structures.

Table 3: Multi-Component Reactions Utilizing β-Ketonitrile Scaffolds

| MCR Type | Reactants | Product | Significance |

|---|---|---|---|

| Biginelli-like Reaction | This compound, Aldehyde, Urea/Thiourea | Dihydropyrimidinone/thione | Efficient synthesis of biologically relevant heterocyclic cores. nih.gov |

| Pyrido[2,3-d]pyrimidine Synthesis | 6-Aminouracil derivative, Aldehyde, this compound | Substituted Pyrido[2,3-d]pyrimidine | Access to diverse, fused heterocyclic systems in a single step. |

| Pyrazolo[3,4-d]pyrimidine Synthesis | Hydrazine derivative, this compound, Formamide/CS₂ | Pyrazolo[3,4-d]pyrimidine | Construction of purine (B94841) bioisosteres. nih.govresearchgate.net |

Research in Medicinal Chemistry Utilizing 3,4 Difluorobenzoylacetonitrile

Strategic Role as a Key Starting Material or Intermediate in Drug Synthesis

While 3,4-Difluorobenzoylacetonitrile itself is a valuable building block, the broader class of fluorinated phenyl derivatives serves as crucial starting materials and intermediates in the synthesis of numerous pharmaceuticals. A prominent example is the synthesis of Sitagliptin, a potent inhibitor of dipeptidyl peptidase 4 (DPP-4) used for the treatment of type 2 diabetes. researchgate.nethufocw.org

In an efficient synthesis of Sitagliptin, a structurally related compound, 2,4,5-trifluorophenylacetic acid, is utilized as a key precursor. researchgate.net The synthesis involves a multi-step, one-pot process to create the key β-keto amide intermediate, which is then converted to Sitagliptin. researchgate.netresearchgate.net This process highlights the importance of fluorinated phenyl compounds in constructing complex drug molecules. The use of such intermediates is often a strategic choice to introduce the desirable physicochemical properties of fluorine into the final drug product. researchgate.netucsb.edu

The selection of a starting material in drug synthesis is a critical decision based on a science- and risk-based approach, considering factors like process control, analytical control, and the impurity profile of the final drug substance. researchgate.net The use of compounds like this compound and its relatives as starting materials underscores their importance in building the core structure of modern therapeutics.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. For derivatives of this compound, these studies focus on identifying key structural features and the influence of the difluorophenyl group.

A pharmacophore is an abstract concept representing the essential steric and electronic features that a molecule must possess to interact with a specific biological target and elicit a response. wikipedia.orgnih.gov For derivatives containing the 3,4-difluorophenyl moiety, SAR studies help to define the key pharmacophoric features, which typically include:

Aromatic Rings: The phenyl group itself often participates in hydrophobic interactions or π-stacking with the target protein. researchgate.net

Hydrogen Bond Acceptors and Donors: The nitrile group in this compound, or other functional groups in its derivatives, can act as hydrogen bond acceptors or donors, forming crucial interactions with the biological target. wikipedia.orgresearchgate.net

The spatial arrangement of these features is critical for optimal binding to the target.

The substitution of hydrogen with fluorine atoms on the phenyl ring has a profound impact on the biological activity profile of a molecule. researchgate.net The presence of the two fluorine atoms in this compound derivatives can lead to several advantageous effects:

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by enzymes like cytochromes P450. This can increase the drug's half-life and bioavailability. researchgate.netrsc.org

Altered Electronic Properties: Fluorine is the most electronegative element, and its presence can significantly alter the electron distribution in the phenyl ring. This can influence the pKa of nearby functional groups, affecting their ionization state and interaction with the target. researchgate.netnih.gov

Increased Binding Affinity: The fluorine atoms can engage in favorable interactions with the target protein, such as dipole-dipole interactions or the formation of hydrogen bonds with specific amino acid residues. This can lead to enhanced binding affinity and potency. nih.gov

Modulation of Conformation: The size and electronegativity of fluorine can influence the preferred conformation of the molecule, which can be critical for fitting into the binding site of the target. researchgate.net

The strategic placement of fluorine atoms, as seen in the 3,4-difluoro substitution pattern, is a key strategy in drug design to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

QSAR models can be developed to predict the biological potency of new, unsynthesized derivatives of this compound. These models are built using a "training set" of compounds with known activities. Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are used to generate an equation that correlates the molecular descriptors of the compounds with their biological activity. nih.govfrontiersin.org

Once a statistically robust and validated QSAR model is established, it can be used to predict the activity of new compounds, helping to prioritize which molecules to synthesize and test, thereby saving time and resources in the drug discovery process. frontiersin.org The predictive power of a QSAR model is typically assessed by its ability to accurately predict the activities of a "test set" of compounds that were not used in the model's development. wikipedia.org

The foundation of any QSAR model is the calculation of molecular descriptors, which are numerical values that represent different aspects of a molecule's structure and properties. protoqsar.com These descriptors can be broadly categorized into several classes:

Topological Descriptors: These describe the connectivity of atoms in a molecule and include parameters like molecular weight, number of atoms, and various connectivity indices. hufocw.org

Electronic Descriptors: These relate to the electronic properties of the molecule, such as partial atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). hufocw.orgucsb.edu

Geometric Descriptors: These describe the three-dimensional shape of the molecule, including molecular surface area and volume. hufocw.org

Physicochemical Descriptors: These represent the physicochemical properties of the molecule, with the logarithm of the octanol-water partition coefficient (logP) being a common descriptor for hydrophobicity. researchgate.net

The selection of appropriate descriptors is a critical step in building a predictive QSAR model. For derivatives of this compound, descriptors that capture the influence of the fluorine atoms on the electronic and hydrophobic properties of the molecule would be particularly important. researchgate.net

Design and Synthesis of Novel Bioactive Scaffolds

The inherent reactivity of this compound allows for its elaboration into various heterocyclic systems, which form the core of many biologically active compounds. The presence of the ketone and nitrile functionalities provides multiple reaction sites for cyclization and substitution reactions, enabling the construction of diverse molecular architectures.

Inhibitor Design based on the this compound Core

The 3,4-difluorophenyl moiety is a common feature in many kinase inhibitors, where the fluorine atoms can enhance binding affinity and modulate physicochemical properties. The β-ketonitrile group of this compound is a key precursor for the synthesis of pyrazole (B372694) and pyrimidine (B1678525) rings, which are central components of many kinase inhibitors, including those targeting Janus kinases (JAKs).

A significant application of scaffolds derived from β-ketonitriles is in the synthesis of Janus Kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are crucial for cytokine signaling and are implicated in various inflammatory diseases and cancers. The core of many JAK inhibitors consists of a pyrrolo[2,3-d]pyrimidine scaffold.

The synthesis of this critical scaffold can be achieved starting from a β-ketonitrile derivative. A key transformation involves the reaction of the β-ketonitrile with hydrazine (B178648) to form a pyrazole ring. This is followed by reaction with a suitable aminopyrimidine precursor to construct the fused pyrrolo[2,3-d]pyrimidine system. For instance, the synthesis of Ruxolitinib, a potent JAK1/2 inhibitor, utilizes a similar strategy, albeit with a cyclopentyl group instead of the difluorophenyl group. The general synthetic approach highlights the utility of β-ketonitriles as pivotal intermediates.

The reaction of this compound with hydrazine or its derivatives would lead to the formation of a 3-(3,4-difluorophenyl)-1H-pyrazol-5-amine intermediate. This intermediate is primed for further cyclization reactions to build more complex heterocyclic systems. For example, condensation with a functionalized pyrimidine can yield the desired pyrazolo[3,4-d]pyrimidine or pyrrolo[2,3-d]pyrimidine core.

The general synthetic pathway is outlined below:

Pyrazole Formation: Reaction of this compound with hydrazine hydrate (B1144303) to yield 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine.

Pyrimidine Ring Annulation: Subsequent reaction of the aminopyrazole with a suitable three-carbon synthon, or a pre-formed pyrimidine, to construct the final fused heterocyclic system.

This modular approach allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, enabling the fine-tuning of the inhibitor's potency and selectivity. The difluoro-substitution on the phenyl ring can play a crucial role in establishing key interactions within the ATP-binding pocket of the target kinase.

Table 1: Key Intermediates and Scaffolds from this compound

| Starting Material | Reagent | Intermediate/Scaffold | Potential Application |

| This compound | Hydrazine | 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine | Precursor for kinase inhibitors |

| 5-(3,4-difluorophenyl)-1H-pyrazol-3-amine | Functionalized Pyrimidine | Pyrazolo[3,4-d]pyrimidine derivative | Kinase Inhibitor Core |

PROTAC and Conjugate Chemistry Applications

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that function by inducing the degradation of target proteins rather than simply inhibiting their activity. A PROTAC is a heterobifunctional molecule composed of a ligand that binds to the target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.

While direct examples of this compound being incorporated into a PROTAC are not yet widely reported in the public domain, its derivatives hold significant potential for this application. The synthesis of a PROTAC requires strategic placement of a linker attachment point on the warhead molecule that does not disrupt its binding to the target protein.

The versatile chemistry of the pyrazole and pyrimidine scaffolds, readily accessible from this compound, provides multiple opportunities for linker attachment. For instance, a functional group, such as an amine, carboxylic acid, or alkyne, can be introduced onto the pyrazole or pyrimidine ring during the synthesis. This functional group can then be used to conjugate the warhead to the E3 ligase ligand via a suitable linker.

The "clickable" chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for the final assembly of PROTACs. nih.gov A derivative of this compound could be synthesized to contain either an azide (B81097) or a terminal alkyne, making it a readily "clickable" warhead for PROTAC synthesis.

Table 2: Potential Functionalized Derivatives for PROTAC Synthesis

| Functionalized Derivative of this compound Scaffold | Linker Attachment Chemistry | Potential PROTAC Component |

| Aminated pyrazolopyrimidine | Amide bond formation | Warhead with linker attachment point |

| Carboxylated pyrazolopyrimidine | Amide bond formation | Warhead with linker attachment point |

| Alkyne-modified pyrazolopyrimidine | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | "Clickable" warhead |

| Azide-modified pyrazolopyrimidine | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | "Clickable" warhead |

The development of such functionalized derivatives of this compound would pave the way for its use in the rapidly expanding field of targeted protein degradation. The ability to generate a library of PROTACs with varying linker lengths and attachment points is crucial for optimizing their degradation efficiency and cellular permeability.

Computational and Theoretical Investigations of 3,4 Difluorobenzoylacetonitrile and Its Reactivity

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic properties and predicting the chemical behavior of molecules. For 3,4-Difluorobenzoylacetonitrile, these calculations can reveal details about its electronic structure and the energetic profiles of its reactions.

The electronic structure of a molecule dictates its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more reactive.

For this compound, the difluorobenzoyl group acts as an electron-withdrawing moiety, which is expected to lower the energy of both the HOMO and LUMO compared to a non-fluorinated analogue. The distribution of these orbitals would likely show the HOMO localized more towards the phenyl ring and the LUMO centered around the benzoylacetonitrile (B15868) backbone, particularly the carbonyl and cyano groups, which are electrophilic sites.

Table 1: Illustrative Frontier Molecular Orbital Energies of this compound (Calculated using Density Functional Theory)

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.5 |

| HOMO-LUMO Gap | 5.0 |

Quantum chemical calculations can map out the potential energy surface for a chemical reaction, identifying the most likely reaction pathways and the structures of transition states. scbt.com A transition state represents the highest energy point along the reaction coordinate and its structure provides crucial information about the mechanism of the reaction. researchgate.net

A key reaction of this compound is its cyclocondensation with hydrazine (B178648) to form pyrazole (B372694) derivatives, which are important scaffolds in medicinal chemistry. soton.ac.ukwatson-int.com Theoretical calculations can be employed to investigate the mechanism of this reaction, determining the activation energies for different possible pathways and explaining the observed regioselectivity. nih.gov For instance, density functional theory (DFT) calculations can be used to compare the energy barriers for the initial nucleophilic attack of hydrazine at either the carbonyl carbon or the cyano group, followed by cyclization and dehydration steps. Such studies on related systems have shown that the analysis of transition states can correctly predict the most stable product isomer. nih.gov

Table 2: Illustrative Calculated Activation Energies for the Rate-Determining Step in the Synthesis of a Pyrazole from this compound and Hydrazine

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) |

| Nucleophilic attack at C=O | DFT (B3LYP/6-31G) | 15.2 |

| Dehydration | DFT (B3LYP/6-31G) | 25.8 |

Molecular Docking and Ligand-Protein Interaction Studies (for medicinal chemistry applications)

Given that this compound is a precursor to a variety of heterocyclic compounds with potential biological activity, molecular docking studies are a valuable tool in medicinal chemistry. Docking simulations predict the preferred orientation of a molecule (a ligand) when bound to a target protein, which can help in understanding its potential as a drug candidate. nih.gov These studies are crucial for structure-based drug design.

Derivatives of this compound, such as pyrazoles, have been investigated as inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and cyclooxygenase-2 (COX-2). Molecular docking studies of these derivatives have been used to rationalize their biological activity and to guide the design of more potent inhibitors.

Molecular docking algorithms generate multiple possible binding poses of a ligand in the active site of a protein and score them based on a scoring function that estimates the binding affinity. The analysis of the top-ranked poses reveals the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov For pyrazole derivatives of this compound, the difluorophenyl group would likely engage in hydrophobic interactions, while the pyrazole ring and other functional groups could form hydrogen bonds with the protein backbone or side chains.

Table 3: Illustrative Predicted Binding Interactions of a Pyrazole Derivative of this compound with a Generic Kinase Active Site

| Interacting Residue (Protein) | Type of Interaction | Ligand Moiety Involved |

| Valine | Hydrophobic | 3,4-Difluorophenyl ring |

| Leucine | Hydrophobic | Phenyl ring (from pyrazole) |

| Aspartate | Hydrogen Bond | Pyrazole N-H |

| Lysine | Hydrogen Bond | Pyrazole N |

Note: This table presents a hypothetical binding mode based on common interactions observed for kinase inhibitors. Specific docking results for derivatives of this compound would depend on the specific protein target.

Conformational Analysis and Tautomerism Studies

The three-dimensional shape (conformation) of a molecule is critical to its biological activity and reactivity. This compound, with its flexible linker between the phenyl ring and the cyano group, can adopt multiple conformations. Conformational analysis, often performed using computational methods, aims to identify the low-energy (and therefore most populated) conformations. The presence of fluorine atoms can significantly influence conformational preferences due to steric and stereoelectronic effects.